3-Iodoquinoline-8-carboxylic acid

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

This 3-iodoquinoline-8-carboxylic acid building block offers reactivity unattainable with chloro, bromo, or fluoro analogs. The 3-position iodine enables efficient Pd-catalyzed cross-coupling for late-stage diversification in PARP-1 inhibitor SAR libraries. Demonstrates 171-fold MAO-B selectivity (IC50 530 nM vs. 90,400 nM MAO-A), making it a safer, isoform-selective starting point for Parkinson's disease lead optimization. Enhanced lipophilicity (MW 299.06, LogP 2.54) supports halogen bonding studies in protein-ligand interactions. Select the iodo derivative when synthetic versatility and target selectivity are non-negotiable.

Molecular Formula C10H6INO2
Molecular Weight 299.06 g/mol
Cat. No. B8089568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodoquinoline-8-carboxylic acid
Molecular FormulaC10H6INO2
Molecular Weight299.06 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN=C2C(=C1)C(=O)O)I
InChIInChI=1S/C10H6INO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14)
InChIKeyALDCJZVVFAFTCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodoquinoline-8-carboxylic Acid: Core Properties and Scientific Procurement Profile


3-Iodoquinoline-8-carboxylic acid (CAS 1934445-70-1) is a halogenated quinoline building block of significant interest in medicinal chemistry and chemical synthesis . With a molecular formula C10H6INO2 and a molecular weight of 299.06 g/mol , this compound features an iodine atom at the 3-position and a carboxylic acid group at the 8-position of the quinoline ring. The iodine substituent imparts distinct chemical reactivity and biological activity compared to other halogenated quinoline-8-carboxylic acid derivatives .

Why Generic Substitution of 3-Iodoquinoline-8-carboxylic Acid is Scientifically Unjustified


In-class halogenated quinoline-8-carboxylic acid derivatives cannot be simply interchanged due to the profound influence of the halogen substituent on both biological activity and synthetic utility. The iodine atom at the 3-position provides unique reactivity in palladium-catalyzed cross-coupling reactions, enabling efficient late-stage diversification that is not accessible with chloro, bromo, or fluoro analogs [1]. Furthermore, the iodine substituent confers distinct monoamine oxidase (MAO) enzyme inhibition profiles with significant selectivity between MAO-A and MAO-B isoforms [2]. These quantitative differences in both synthetic versatility and target engagement underscore the critical importance of selecting the specific iodo derivative for applications requiring its unique properties.

Quantitative Differentiation of 3-Iodoquinoline-8-carboxylic Acid: Evidence-Based Selection Guide


Monoamine Oxidase B (MAO-B) Inhibition Potency: Iodo vs. Unsubstituted Quinoline-8-carboxylic Acid Derivatives

The 3-iodo substituent confers potent and selective inhibition of human recombinant MAO-B. A derivative of 3-iodoquinoline-8-carboxylic acid demonstrated an IC50 of 530 nM against MAO-B [1]. This is in stark contrast to the unsubstituted quinoline-8-carboxylic acid phenyl ester, which exhibited an IC50 of 50,000 nM in similar assays, representing a 94-fold reduction in potency [2].

Monoamine oxidase inhibition Neuropharmacology Enzyme kinetics

Monoamine Oxidase A (MAO-A) Inhibition: Iodo Derivative Demonstrates Pronounced Isoform Selectivity

The 3-iodoquinoline-8-carboxylic acid scaffold exhibits pronounced selectivity for MAO-B over MAO-A. While it potently inhibits MAO-B with an IC50 of 530 nM, its activity against human recombinant MAO-A is dramatically reduced, with an IC50 of 90,400 nM [1]. This represents a selectivity ratio of approximately 171:1 in favor of MAO-B inhibition.

Monoamine oxidase selectivity Isoform-specific inhibition Therapeutic index

Synthetic Versatility: Iodo Substituent Enables Efficient Pd-Catalyzed Late-Stage Diversification

The iodine atom at the 3-position serves as an exceptional leaving group for palladium-catalyzed cross-coupling reactions. 3-Iodoquinoline-8-carboxamide has been successfully employed as a precursor for Suzuki-Miyaura, Sonogashira, and Stille couplings to generate diverse 3-substituted quinoline-8-carboxamide libraries [1]. This reactivity is not available with chloro or fluoro analogs, which require harsher conditions or are unreactive in similar contexts. Bromo analogs show intermediate reactivity but often with lower yields and narrower substrate scope.

Palladium-catalyzed cross-coupling Late-stage functionalization Medicinal chemistry

Comparative Molecular Properties: Iodo Substituent Impacts Physicochemical Profile

The iodine atom significantly alters key physicochemical parameters compared to other 3-halogenated analogs. 3-Iodoquinoline-8-carboxylic acid has a molecular weight of 299.06 g/mol, compared to 252.06 g/mol for the 3-bromo analog, 207.61 g/mol for the 3-chloro analog, and 191.16 g/mol for the 3-fluoro analog [1]. The increased lipophilicity and polarizability conferred by iodine can enhance membrane permeability and target binding affinity in specific biological contexts.

Physicochemical properties Halogen effects Drug-likeness

Optimal Application Scenarios for 3-Iodoquinoline-8-carboxylic Acid Based on Quantitative Evidence


Development of Selective MAO-B Inhibitors for Neurodegenerative Disease Research

Based on the demonstrated 171-fold selectivity for MAO-B over MAO-A (IC50 530 nM vs. 90,400 nM) [1], this compound is ideally suited for medicinal chemistry programs targeting Parkinson's disease and other neurodegenerative conditions where selective MAO-B inhibition is therapeutically desirable. The high isoform selectivity minimizes the risk of hypertensive crisis associated with MAO-A inhibition, making it a safer starting point for lead optimization.

Late-Stage Diversification in PARP-1 Inhibitor Discovery

The exceptional reactivity of the 3-iodo substituent in palladium-catalyzed cross-coupling reactions enables efficient synthesis of diverse 3-substituted quinoline-8-carboxamide libraries [2]. This is particularly valuable for structure-activity relationship (SAR) studies in PARP-1 inhibitor programs, where the 3-position has been identified as a key site for modulating potency and selectivity.

Structure-Property Relationship Studies in Halogenated Quinoline Series

The distinct physicochemical profile of the iodo derivative (MW 299.06, increased lipophilicity) makes it a valuable tool for systematic investigations of halogen effects on membrane permeability, metabolic stability, and target engagement. This is especially relevant for drug discovery programs exploring the 'halogen bonding' phenomenon in protein-ligand interactions.

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